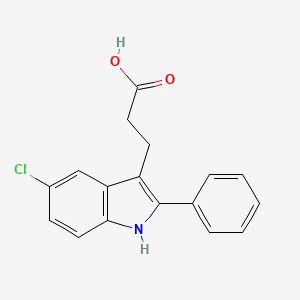
5-chloro-2-phenyl-1H-Indole-3-propanoic acid
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .
Synthesis Analysis
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield (84% yield) .Molecular Structure Analysis
The molecular formula of 5-chloro-2-phenyl-1H-Indole-3-propanoic acid is C15H10ClNO2 . The average mass is 271.698 Da and the monoisotopic mass is 271.040009 Da .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, such as “3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid”, have shown promise in antiviral research. Compounds with the indole nucleus have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of derivatives that can target a broad range of RNA and DNA viruses, making it a valuable scaffold for developing new antiviral agents.
Anti-inflammatory Properties
The indole core is a common feature in many anti-inflammatory drugs. Research has indicated that indole derivatives can be effective in reducing inflammation, potentially through the modulation of cytokine production or the inhibition of specific enzymes involved in the inflammatory response . This makes “3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic Acid” a candidate for the development of new anti-inflammatory therapies.
Anticancer Activity
Indole derivatives are known to possess anticancer properties. They can act on various pathways involved in cancer cell proliferation, apoptosis, and metastasis. The ability to synthesize diverse indole scaffolds allows researchers to screen for pharmacological activities that could lead to the development of novel anticancer drugs .
Antimicrobial Effects
The antimicrobial activity of indole derivatives extends to combating a wide array of pathogenic bacteria and fungi. The structural complexity of indoles can be tailored to target specific microbial enzymes or pathways, offering a pathway for the creation of new antimicrobial agents .
Antidiabetic Potential
Indole derivatives have been explored for their potential in managing diabetes. By influencing insulin secretion or insulin sensitivity, these compounds could play a role in the treatment of both Type 1 and Type 2 diabetes .
Antimalarial Applications
The fight against malaria has benefited from the discovery of indole-based compounds with antimalarial activity. These derivatives can interfere with the life cycle of the malaria parasite, offering a promising avenue for the development of new antimalarial drugs .
Neuroprotective Effects
Indoles have been studied for their neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. By protecting neuronal cells from oxidative stress and apoptosis, indole derivatives could contribute to therapies for conditions like Alzheimer’s and Parkinson’s disease .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone involved in regulating plant growth. Research into similar indole derivatives could lead to the development of new compounds that can modulate plant growth and development .
Mécanisme D'action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . Some indole derivatives have been reported as antiproliferative agents targeting EGFR and BRAF V600E .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects . For instance, some indole derivatives inhibit both EGFR and BRAF V600E, which are over-activated in several malignancies .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Some related compounds have been reported to have good pharmacokinetic profiles .
Result of Action
Indole derivatives have been reported to possess potent antiviral activity and significant antiproliferative activity .
Action Environment
The synthesis and biological activity of indole derivatives are known to be influenced by various factors .
Orientations Futures
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
3-(5-chloro-2-phenyl-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-12-6-8-15-14(10-12)13(7-9-16(20)21)17(19-15)11-4-2-1-3-5-11/h1-6,8,10,19H,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGAMSQGBBFFTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-phenyl-1H-Indole-3-propanoic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)
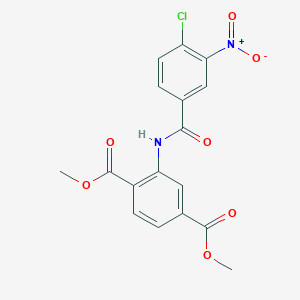

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)
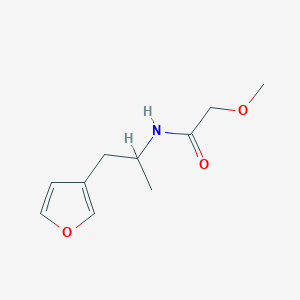
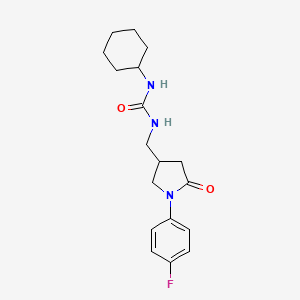
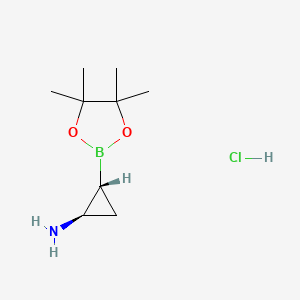
![4-Oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B3007574.png)
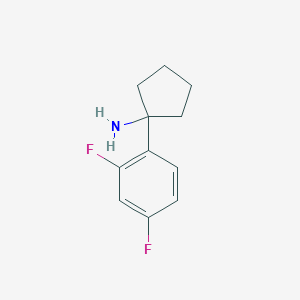
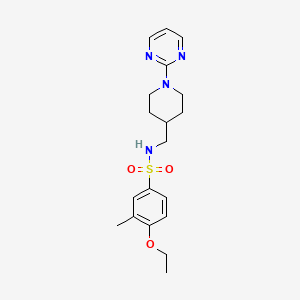

![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3007582.png)
![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)